Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a synthetic peptide derivative notable for its incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the Psi(Me,Me)pro moiety, which is a pseudoproline derivative. This compound is primarily utilized in peptide synthesis due to its enhanced stability and solubility, making it suitable for various scientific applications. The molecular formula of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is , and its CAS number is 158531-43-2 .
The synthesis of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Following this, protected amino acids are sequentially added to form the desired peptide chain.
The structure of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH features:
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH can participate in several chemical reactions:
Relevant data indicates that careful handling and storage are required to maintain the integrity of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH .
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH finds extensive use in scientific research:
Fmoc-Ala-Cys(Ψ(Me,Me)pro)-OH belongs to the thiazolidine-class of pseudoproline dipeptides, where a Cys-Pro sequence is converted into a non-proteinogenic heterocyclic scaffold. The Ψ(Me,Me)pro moiety incorporates a dimethyl-substituted thiazolidine ring that replaces the native Cys-Pro amide bond, introducing a molecular hinge that enforces a cis-amide conformation. This structural perturbation disrupts β-sheet and helical secondary structures during peptide elongation, significantly reducing chain aggregation. The geminal dimethyl groups at the C4 position of the thiazolidine ring confer exceptional kinetic stability against premature ring opening during standard Fmoc-SPPS protocols while maintaining acid-lability for post-assembly deprotection [5] [8]. Stereochemical control arises from the fixed (S)-configuration at the former cysteine α-carbon, ensuring chiral integrity during incorporation. Computational studies reveal that the Ψ(Me,Me)pro modification increases the cis:trans amide ratio from 0.2 in native Pro to >9.0, fundamentally altering backbone conformational dynamics [7].
Table 1: Structural Parameters of Ψ(Me,Me)pro vs. Standard Proline
Parameter | Ψ(Me,Me)pro System | Native Pro System |
---|---|---|
Amide Bond Conformation | cis-dominant (>90%) | trans-dominant (80%) |
Ring Pucker | Envelope (Cγ-exo) | Half-chair (Cγ-endo) |
N—Cα Torsion (ϕ) | -65° to -70° | -60° to -65° |
C=O—C Torsion (ψ) | 130° to 140° | 145° to 155° |
Incorporation of Fmoc-Ala-Cys(Ψ(Me,Me)pro)-OH follows Fmoc/tBu SPPS principles but requires specialized handling:
Table 2: Optimized SPPS Conditions for Ψ(Me,Me)pro Dipeptides
Parameter | Recommended Protocol | Alternative Options |
---|---|---|
Solvent | DMF/DCM (1:1) | NMP |
Activator | DIC/HOBt (4:4 eq.) | PyBOP/DIEA (3:6 eq.) |
Coupling Time | 60–90 min | 2×45 min (difficult sequences) |
Deprotection | 20% piperidine/DMF (2×3 min) | 0.1M DBU in DMF (rapid flow) |
Stability Storage | ≤ -10°C under inert gas | Desiccated at -20°C (short-term) |
Ψ(Me,Me)pro derivatives outperform conventional proline modifications in three key areas:
The thiazolidine ring in Fmoc-Ala-Cys(Ψ(Me,Me)pro)-OH undergoes acid-catalyzed hydrolysis through an A-1 mechanism involving rate-determining C-N bond protonation. Kinetic studies reveal:
Table 3: Kinetic Parameters for Ψ(Me,Me)pro Ring Opening
Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂) | Products |
---|---|---|---|
95% TFA (25°C) | 0.15 ± 0.03 | 4.6 min | Dealkylated dipeptide |
10% TFMSA/TFA (0°C) | 0.035 ± 0.005 | 19.8 min | Native Cys-Pro dipeptide |
5% TMSOTf/TFA (-10°C) | 0.12 ± 0.02 | 5.8 min | Native Cys-Pro dipeptide |
80% TFA/DCM (25°C) | 0.08 ± 0.01 | 8.7 min | Partially deprotected |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8